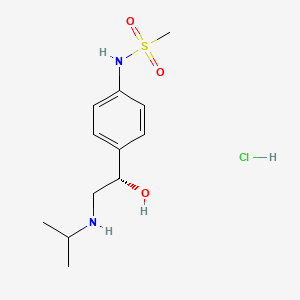
Dexsotalol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexsotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties . This compound is primarily used in the management of ventricular and supraventricular arrhythmias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexsotalol hydrochloride can be synthesized through the reaction of sotalol with hydrochloric acid. The process involves the formation of a hydrochloride salt from the base compound, sotalol . The reaction conditions typically include the use of an aqueous solution of hydrochloric acid and sotalol, followed by crystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dexsotalol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dexsotalol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in relation to its beta-adrenoreceptor blocking properties.
Medicine: Used in the treatment of arrhythmias and studied for its potential in other therapeutic areas.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Dexsotalol hydrochloride exerts its effects through its beta-adrenoreceptor blocking and cardiac action potential duration prolongation properties. It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition is more pronounced at lower heart rates, which can lead to adverse effects like torsades de pointes . Additionally, the beta-blocking activity of this compound further prolongs action potentials and reduces the strength of contractility of muscle cells in the heart .
Vergleich Mit ähnlichen Verbindungen
Dexsotalolhydrochlorid ähnelt anderen Betablockern und Antiarrhythmika, wie zum Beispiel:
Metoprolol: Ein selektiver Betablocker, der zur Senkung des Blutdrucks und zur Linderung von Angina-Symptomen eingesetzt wird.
Xarelto (Rivaroxaban): Ein Antikoagulans, das zur Vorbeugung von Blutgerinnseln eingesetzt wird.
Einzigartigkeit
Was Dexsotalolhydrochlorid auszeichnet, ist seine zweifache Wirkung als Betablocker und als Mittel zur Verlängerung der Dauer des kardialen Aktionspotenzials. Diese Kombination von Eigenschaften macht es besonders effektiv bei der Behandlung von ventrikulären und supraventrikulären Arrhythmien .
Liste ähnlicher Verbindungen
- Metoprolol
- Xarelto (Rivaroxaban)
- Andere Betablocker und Antiarrhythmika
Eigenschaften
CAS-Nummer |
4549-94-4 |
|---|---|
Molekularformel |
C12H21ClN2O3S |
Molekulargewicht |
308.83 g/mol |
IUPAC-Name |
N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1 |
InChI-Schlüssel |
VIDRYROWYFWGSY-UTONKHPSSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Isomerische SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Kanonische SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Key on ui other cas no. |
4549-94-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















